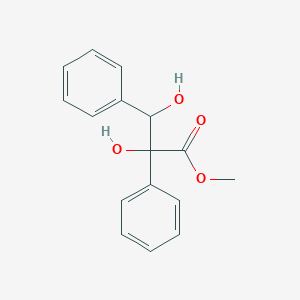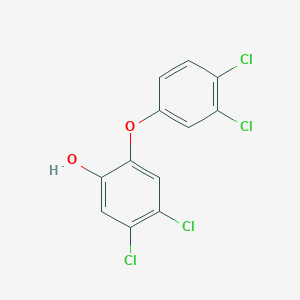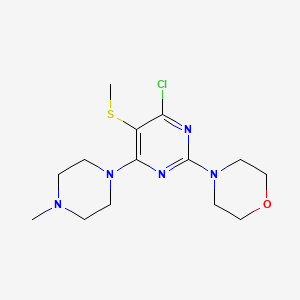
6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are heterocyclic compounds containing a benzene ring fused to a pyran ring. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a methoxy group, and a nitro group attached to the benzopyran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the nitration of 6-ethyl-7-methoxy-2H-1-benzopyran-2-one, followed by the introduction of a hydroxy group at the 4-position. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of 6-ethyl-4-oxo-7-methoxy-3-nitro-2H-1-benzopyran-2-one.
Reduction: Formation of 6-ethyl-4-hydroxy-7-methoxy-3-amino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Lacks the ethyl and nitro groups, making it less reactive in certain chemical reactions.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-benzopyran-2-one: Contains a naphthalenyl group, which significantly alters its chemical and biological properties.
3-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one:
Uniqueness
6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and nitro groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
55005-25-9 |
|---|---|
Molekularformel |
C12H11NO6 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
6-ethyl-4-hydroxy-7-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H11NO6/c1-3-6-4-7-9(5-8(6)18-2)19-12(15)10(11(7)14)13(16)17/h4-5,14H,3H2,1-2H3 |
InChI-Schlüssel |
DBVBKQLWSBTXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)



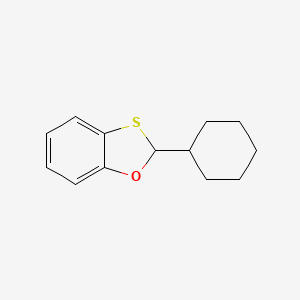
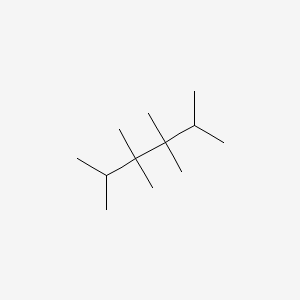
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)

![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
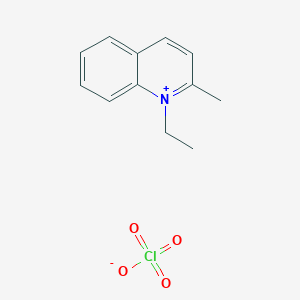
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
